1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde
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Overview
Description
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an aldehyde group. This compound is part of the annulene family, known for their monocyclic hydrocarbons with conjugated double bonds .
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical pathways. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde can be compared with other annulene derivatives, such as:
Benzene: A simpler aromatic compound with no fluorine atoms.
Cyclooctatetraene: Another annulene with different ring size and properties.
1,2,3,4-Tetrafluorobenzene: Similar in fluorine content but lacks the annulene structure. The unique combination of fluorine atoms and the annulene structure makes 1,2,3,4-Tetrafluoro-5H-benzoannulene-6-carbaldehyde distinct in its reactivity and applications
Properties
CAS No. |
61405-02-5 |
---|---|
Molecular Formula |
C12H6F4O |
Molecular Weight |
242.17 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H6F4O/c13-9-7-3-1-2-6(5-17)4-8(7)10(14)12(16)11(9)15/h1-3,5H,4H2 |
InChI Key |
RMQKPUSYSDONAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CC2=C1C(=C(C(=C2F)F)F)F)C=O |
Origin of Product |
United States |
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